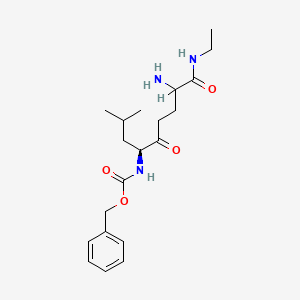

AK 275

描述

属性

CAS 编号 |

158798-83-5 |

|---|---|

分子式 |

C20H31N3O4 |

分子量 |

377.5 g/mol |

IUPAC 名称 |

benzyl N-[(4S)-8-amino-9-(ethylamino)-2-methyl-5,9-dioxononan-4-yl]carbamate |

InChI |

InChI=1S/C20H31N3O4/c1-4-22-19(25)16(21)10-11-18(24)17(12-14(2)3)23-20(26)27-13-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,21H2,1-3H3,(H,22,25)(H,23,26)/t16?,17-/m0/s1 |

InChI 键 |

RRFZCPNRFPSQMK-DJNXLDHESA-N |

手性 SMILES |

CCNC(=O)C(CCC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1)N |

规范 SMILES |

CCNC(=O)C(CCC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1)N |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

AK 275 AK-275 AK275 CX 275 CX-275 CX275 Z-Leu-Abu-CONH-CH2CH3 |

产品来源 |

United States |

Foundational & Exploratory

The Core Mechanism of Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus from a soil sample of Easter Island.[1] Its potent immunosuppressive and antiproliferative properties have since led to its widespread use in preventing organ transplant rejection and, more recently, in various clinical trials for cancer and other age-related diseases.[2][3] This technical guide provides a comprehensive overview of the molecular mechanism of action of Rapamycin, focusing on its interaction with the mTOR signaling pathway, with a presentation of quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Molecular Target: The mTOR Signaling Pathway

The primary mechanism of action of Rapamycin is the inhibition of a serine/threonine kinase called the mechanistic Target of Rapamycin (mTOR).[2][4] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream cues such as growth factors, nutrients, and cellular energy status.[1]

Formation of the Active Complex

Rapamycin does not directly bind to mTOR. Instead, it first forms a high-affinity complex with an intracellular protein called FK506-binding protein 12 (FKBP12).[4][5] This Rapamycin-FKBP12 complex then acts as the functional inhibitor of mTOR.[4]

The Two mTOR Complexes: Differential Sensitivity to Rapamycin

mTOR exists in two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which differ in their protein components, downstream targets, and sensitivity to Rapamycin.[1][5]

-

mTORC1: This complex is acutely sensitive to Rapamycin.[1] Its core components include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8.[1] mTORC1 is a master regulator of protein synthesis and cell growth.[6]

-

mTORC2: This complex is generally considered insensitive to acute Rapamycin treatment, although long-term exposure can inhibit its assembly and function in some cell types.[1] Its key components include mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. mTORC2 is primarily involved in cell survival and cytoskeletal organization.[1]

The inhibitory action of the Rapamycin-FKBP12 complex is directed specifically at mTORC1. The complex binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to an allosteric inhibition of its kinase activity.[3]

Downstream Effects of mTORC1 Inhibition

The inhibition of mTORC1 by the Rapamycin-FKBP12 complex leads to a cascade of downstream effects that collectively contribute to its antiproliferative and immunosuppressive actions.

Inhibition of Protein Synthesis

mTORC1 promotes protein synthesis through the phosphorylation of two key downstream effectors:

-

Ribosomal Protein S6 Kinase 1 (S6K1): mTORC1 phosphorylates and activates S6K1.[6] Activated S6K1, in turn, phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of specific mRNAs.[4]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the initiation of cap-dependent translation. mTORC1 phosphorylates 4E-BP1, causing its dissociation from eIF4E and allowing translation to proceed.[6][7]

Rapamycin-mediated inhibition of mTORC1 prevents the phosphorylation of S6K1 and 4E-BP1, leading to a global reduction in protein synthesis.[4][7]

Cell Cycle Arrest

By inhibiting protein synthesis, Rapamycin effectively halts cell cycle progression, primarily at the G1 to S phase transition.[4] This is a key mechanism behind its antiproliferative effects.

Induction of Autophagy

mTORC1 is a negative regulator of autophagy, a cellular process for the degradation and recycling of cellular components. By inhibiting mTORC1, Rapamycin induces autophagy.[2] This process is implicated in both the therapeutic and potential side effects of Rapamycin.

Quantitative Data

The interactions and inhibitory effects of Rapamycin have been quantified in numerous studies. The following tables summarize key quantitative data.

| Interaction | Dissociation Constant (Kd) | Reference(s) |

| Rapamycin - FKBP12 | ~0.2 nM | [8] |

| Rapamycin - FRB domain of mTOR (in vitro) | ~26 µM | [7] |

| FKBP12-Rapamycin complex - FRB domain of mTOR | ~12 nM | [7] |

Table 1: Binding Affinities of Rapamycin and its Complexes. This table presents the dissociation constants (Kd) for the key interactions in the formation of the inhibitory ternary complex. The significantly lower Kd for the binding of the FKBP12-Rapamycin complex to the FRB domain compared to Rapamycin alone highlights the crucial role of FKBP12 in mediating the inhibition of mTOR.

| Cell Line / Condition | IC50 Value | Effect Measured | Reference(s) |

| HEK293 cells | ~0.1 nM | Inhibition of endogenous mTOR activity | [8] |

| T98G cells | ~2 nM | Inhibition of cell viability | [8] |

| U87-MG cells | ~1 µM | Inhibition of cell viability | [8] |

| IL-2 stimulated T cells | ~0.05 nM | Inhibition of S6K activation | [8] |

| Retinoblastoma Y79 cells | 0.136 ± 0.032 µmol/L | Inhibition of cell viability (apoptosis induction) | [9] |

Table 2: IC50 Values of Rapamycin. This table provides a range of half-maximal inhibitory concentrations (IC50) for Rapamycin across different cell lines and measured effects. The IC50 can vary significantly depending on the cell type and the specific biological endpoint being assessed.

Key Experimental Protocols

The elucidation of Rapamycin's mechanism of action has relied on several key experimental techniques. The following sections provide detailed methodologies for two of the most critical experiments.

Immunoprecipitation of mTORC1

This protocol describes the isolation of the mTORC1 complex from cultured mammalian cells to study its composition and activity.

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.4, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)

-

Anti-Raptor antibody (for specific mTORC1 pulldown)

-

Protein A/G agarose (B213101) beads

-

Wash buffer (e.g., lysis buffer with adjusted salt concentrations)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Methodology:

-

Cell Lysis: Culture cells to the desired confluency and treat with Rapamycin or vehicle control for the specified time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

-

Pre-clearing: Incubate the supernatant with protein A/G agarose beads for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube. Add the anti-Raptor antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

Elution: After the final wash, resuspend the beads in elution buffer (e.g., 2x SDS-PAGE sample buffer) and boil for 5-10 minutes to dissociate the protein complexes from the beads.

-

Analysis: The eluted proteins can be analyzed by Western blotting to detect the presence of mTOR, Raptor, and other mTORC1 components.

Western Blotting for Phosphorylated S6K1 and 4E-BP1

This protocol is used to determine the effect of Rapamycin on the phosphorylation status of the key downstream targets of mTORC1.

Materials:

-

Cell lysis buffer (as above, supplemented with phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Sample Preparation: Lyse cells as described in the immunoprecipitation protocol. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-S6K1) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing steps to remove unbound secondary antibody.

-

Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total proteins. A decrease in the ratio of phosphorylated to total protein for S6K1 and 4E-BP1 indicates inhibition of mTORC1 activity by Rapamycin.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Figure 1: Rapamycin's Mechanism of Action on the mTORC1 Pathway. This diagram illustrates how Rapamycin, by forming a complex with FKBP12, inhibits mTORC1, leading to downstream effects on protein synthesis, cell cycle, and autophagy.

Figure 2: Experimental Workflow for Studying Rapamycin's Effect. This diagram outlines the key steps in the experimental protocols used to investigate the mechanism of action of Rapamycin, from sample preparation to the analysis of mTORC1 and its downstream targets.

Conclusion

Rapamycin exerts its profound biological effects through a highly specific mechanism of action centered on the inhibition of mTORC1. By forming a complex with FKBP12, it effectively hijacks the cellular machinery to allosterically inhibit the kinase activity of mTORC1. This leads to a cascade of downstream events, most notably the suppression of protein synthesis and cell cycle progression, and the induction of autophagy. The quantitative data on its binding affinities and inhibitory concentrations underscore the potency and specificity of this interaction. The detailed experimental protocols provided herein offer a framework for researchers to further investigate the intricate details of the mTOR signaling pathway and the effects of Rapamycin and its analogs in various biological contexts. A thorough understanding of this mechanism is paramount for the continued development and application of Rapamycin and other mTOR inhibitors in the clinic.

References

- 1. Rapamycin: one drug, many effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Site-Specific mTOR Phosphorylation Promotes mTORC1-Mediated Signaling and Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phosphorylated S6K1 and 4E-BP1 play different roles in constitutively active Rheb-mediated retinal ganglion cell survival and axon regeneration after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azurebiosystems.com [azurebiosystems.com]

- 9. m.youtube.com [m.youtube.com]

The Rapamycin Signaling Pathway: A Technical Guide to its Core Mechanisms and Targets

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the rapamycin (B549165) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. We delve into the core components of this pathway, focusing on the mechanistic Target of Rapamycin (mTOR) and its two distinct complexes, mTORC1 and mTORC2. This guide details the mechanism of action of rapamycin, an allosteric inhibitor of mTORC1, and explores the intricate network of upstream regulators and downstream effectors. Quantitative data on binding affinities and inhibitor concentrations are presented in structured tables for comparative analysis. Furthermore, detailed protocols for key experimental techniques used to investigate this pathway are provided, including immunoprecipitation, Western blotting, and in vitro kinase assays. Visualizations of the signaling cascade and experimental workflows are rendered using the DOT language to facilitate a deeper understanding of the molecular interactions and experimental designs. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development.

Introduction

The discovery of rapamycin, a macrolide produced by the bacterium Streptomyces hygroscopicus, has been instrumental in unraveling a critical signaling network that governs fundamental cellular processes.[1] This pathway, now known as the mechanistic Target of Rapamycin (mTOR) signaling pathway, is a highly conserved cascade that integrates a multitude of environmental cues, including growth factors, nutrients, and cellular energy status, to orchestrate cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of the mTOR pathway is implicated in a wide array of human diseases, including cancer, metabolic disorders like type 2 diabetes, and neurological conditions, making it a prime target for therapeutic intervention.[3]

This guide will provide a detailed exploration of the molecular intricacies of the rapamycin signaling pathway, with a focus on its core components and the mechanism of rapamycin's inhibitory action.

The Core of the Pathway: mTORC1 and mTORC2

The central player in this signaling network is mTOR, a serine/threonine kinase that forms the catalytic subunit of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4] These complexes are differentiated by their unique protein components, which dictate their distinct upstream regulation and downstream targets.

-

mTORC1: This complex is characterized by the presence of the regulatory-associated protein of mTOR (Raptor) and is sensitive to acute inhibition by rapamycin.[4] mTORC1 is a master regulator of cell growth, primarily by promoting anabolic processes such as protein and lipid synthesis, while concurrently inhibiting catabolic processes like autophagy.[4]

-

mTORC2: Defined by its core component, rapamycin-insensitive companion of mTOR (Rictor), this complex is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can affect its assembly and function in some cell types.[5] mTORC2 plays a crucial role in cytoskeletal organization, cell survival, and metabolism, partly through its phosphorylation and activation of Akt.[4]

The Mechanism of Rapamycin Action

Rapamycin exerts its inhibitory effect not by directly binding to the mTOR kinase domain, but through a "gain-of-function" mechanism.[3] It first forms a high-affinity complex with the intracellular immunophilin FK506-binding protein 12 (FKBP12).[1][3] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, located just N-terminal to the kinase domain.[3][5] This ternary complex allosterically inhibits the activity of mTORC1, likely by preventing the interaction of mTORC1 with its substrates.[3]

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interactions within the rapamycin signaling pathway have been quantified to understand the potency and specificity of rapamycin.

| Interaction/Parameter | Value | Method | Reference(s) |

| Binding Affinity (Kd) | |||

| Rapamycin - FKBP12 | 0.2 nM | Fluorescence Polarization | [6] |

| Rapamycin - FRB Domain | 26 µM | Fluorescence Polarization | [6][7] |

| FKBP12-Rapamycin - FRB Domain | 12 nM | Fluorescence Polarization | [6][7][8] |

| Inhibitory Concentration (IC50) | |||

| Rapamycin (mTOR activity in HEK293 cells) | ~0.1 nM | In vitro kinase assay | [9] |

| Rapamycin (T98G cell viability) | 2 nM | Cell viability assay | [9] |

| Rapamycin (U87-MG cell viability) | 1 µM | Cell viability assay | [9] |

| Rapamycin (MCF-7 cell proliferation) | ~2.5 nM | Proliferation assay | [10] |

| Rapamycin (MDA-MB-231 cell growth inhibition) | 20 µM | Cell growth assay | [2] |

| OSI-027 (mTORC1) | 22 nM | Biochemical assay | [11] |

| OSI-027 (mTORC2) | 65 nM | Biochemical assay | [11] |

| Torin 1 (mTORC1 and mTORC2) | 2-10 nM | In vitro kinase assay | [11] |

| AZD2014 (mTOR kinase) | 2.8 nM | Biochemical assay | [11] |

Upstream Regulation of mTOR Signaling

The activity of mTORC1 and mTORC2 is tightly controlled by a complex network of upstream signals, allowing the cell to respond dynamically to its environment.

-

Growth Factors (PI3K/Akt Pathway): Growth factors such as insulin (B600854) activate the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. Akt, in turn, phosphorylates and inhibits the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1.[2]

-

Amino Acids: The presence of amino acids, particularly leucine (B10760876) and arginine, is essential for mTORC1 activation. This is sensed by the Rag GTPases, which promote the translocation of mTORC1 to the lysosomal surface, where it can be activated.[4]

-

Cellular Energy Status (AMPK): The AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. Under low energy conditions (high AMP/ATP ratio), AMPK is activated and phosphorylates TSC2, leading to the inhibition of mTORC1.[2]

Downstream Effectors and Cellular Processes

Once activated, mTORC1 and mTORC2 phosphorylate a plethora of downstream substrates to regulate a wide range of cellular functions.

mTORC1 Downstream Targets

The primary and best-characterized downstream effectors of mTORC1 are:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of a specific class of mRNAs known as 5' terminal oligopyrimidine (TOP) tracts, encoding ribosomal proteins and other components of the translational machinery.[1]

-

Eukaryotic Initiation Factor 4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E).[1] This releases eIF4E to participate in the formation of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[1]

mTORC2 Downstream Targets

The key downstream substrate of mTORC2 is:

-

Akt: mTORC2 phosphorylates Akt at serine 473, which is required for its full activation. Activated Akt then promotes cell survival by inhibiting pro-apoptotic factors and regulates cell growth and metabolism.[4]

Visualizing the Rapamycin Signaling Pathway

To provide a clear visual representation of the complex interactions within the rapamycin signaling pathway, the following diagrams have been generated using the DOT language.

Caption: The Rapamycin Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the rapamycin signaling pathway.

Immunoprecipitation of mTORC1 and mTORC2

This protocol describes the immunoprecipitation of mTORC1 and mTORC2 from cell lysates, a crucial step for subsequent kinase assays or Western blot analysis of complex components.

Materials:

-

Cell lysis buffer (e.g., CHAPS-based buffer: 40 mM HEPES pH 7.5, 120 mM NaCl, 1 mM EDTA, 10 mM pyrophosphate, 10 mM glycerophosphate, 50 mM NaF, 1.5 mM Na3VO4, 0.3% CHAPS, and protease inhibitors)

-

Primary antibodies: anti-Raptor (for mTORC1), anti-Rictor (for mTORC2), or anti-mTOR

-

Protein A/G magnetic beads

-

Wash buffer (cell lysis buffer without protease inhibitors)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Culture and treat cells as required for the experiment.

-

Wash cells with ice-cold PBS and lyse with ice-cold cell lysis buffer.[12]

-

Incubate the lysate on ice for 20 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

Incubate a sufficient amount of lysate (typically 1-2 mg of total protein) with the primary antibody (2-4 µg) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C with rotation.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.[13]

-

After the final wash, aspirate all residual buffer.

-

Elute the immunoprecipitated complexes by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.

-

The eluted proteins are now ready for analysis by Western blotting or for use in an in vitro kinase assay.

Caption: Immunoprecipitation Workflow.

Western Blotting for Phosphorylated S6K1 and 4E-BP1

This protocol details the detection of phosphorylated S6K1 (at Thr389) and 4E-BP1 (at Thr37/46) by Western blotting, which are key readouts for mTORC1 activity.

Materials:

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare cell lysates as described in the immunoprecipitation protocol.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

-

Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[14]

-

Wash the membrane three times for 5-10 minutes each with TBST.[14]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[14]

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For quantification, strip the membrane and re-probe with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).

In Vitro mTORC1 Kinase Assay

This protocol describes a non-radioactive in vitro kinase assay to measure the activity of immunoprecipitated mTORC1 using a recombinant substrate.

Materials:

-

Immunoprecipitated mTORC1 (on beads)

-

Recombinant GST-4E-BP1 (as substrate)

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 50 mM KCl, 10 mM MgCl2)

-

ATP solution (10 mM)

-

SDS-PAGE sample buffer

Procedure:

-

Perform immunoprecipitation of mTORC1 as described previously.

-

Wash the immunoprecipitated mTORC1 beads twice with kinase assay buffer.[15]

-

Resuspend the beads in kinase assay buffer.

-

Add recombinant GST-4E-BP1 (e.g., 1 µg) to the bead suspension.[16]

-

Initiate the kinase reaction by adding ATP to a final concentration of 200-500 µM.[15][17]

-

Incubate the reaction mixture at 30-37°C for 20-30 minutes with gentle agitation.[17][18]

-

Terminate the reaction by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.

-

Analyze the phosphorylation of GST-4E-BP1 by Western blotting using a phospho-4E-BP1 (e.g., Thr37/46) antibody.

Caption: In Vitro mTORC1 Kinase Assay Workflow.

Logical Relationships: mTORC1 vs. mTORC2

The distinct compositions of mTORC1 and mTORC2 underpin their differential regulation and substrate specificity, leading to largely non-overlapping cellular functions.

Caption: mTORC1 vs. mTORC2 Comparison.

Conclusion

The rapamycin signaling pathway, with mTORC1 and mTORC2 at its core, represents a pivotal hub for cellular regulation. Its intricate network of inputs and outputs allows cells to adapt to a dynamic environment, and its dysregulation is a hallmark of numerous diseases. A thorough understanding of the molecular mechanisms, quantitative parameters, and experimental approaches detailed in this guide is essential for researchers and drug development professionals seeking to modulate this critical pathway for therapeutic benefit. The continued exploration of the nuances of mTOR signaling will undoubtedly pave the way for novel and more effective treatments for a wide range of human pathologies.

References

- 1. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking studies of FKBP12-mTOR inhibitors using binding predictions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Characterization of the FKBP.rapamycin.FRB ternary complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. selleckchem.com [selleckchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of mTORC1 and mTORC2 Complex Assembly by Phosphatidic Acid: Competition with Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ccrod.cancer.gov [ccrod.cancer.gov]

- 15. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 16. mTORC1 induces eukaryotic translation initiation factor 4E interaction with TOS-S6 kinase 1 and its activation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Cellular Ramifications of mTOR Inhibition by Rapamycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core cellular effects of mTOR (mechanistic Target of Rapamycin) inhibition by the macrolide compound Rapamycin (B549165). By forming a complex with the intracellular protein FKBP12, Rapamycin allosterically inhibits mTOR Complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.[1] This guide provides a detailed overview of the downstream consequences of this inhibition, quantitative data from key studies, and the experimental protocols necessary to investigate these effects.

The mTOR Signaling Network and Rapamycin's Mechanism of Action

The mTOR protein kinase is a crucial component of two distinct multi-protein complexes: mTORC1 and mTORC2.[2][3] These complexes act as master regulators, integrating signals from growth factors, nutrients, and cellular energy status to control a wide array of cellular processes.[3][4][5]

-

mTORC1: Composed of mTOR, Raptor, GβL, and DEPTOR, mTORC1 is sensitive to Rapamycin.[5] It is a key promoter of anabolic processes such as protein and lipid synthesis, while simultaneously inhibiting catabolic processes like autophagy.[5]

-

mTORC2: This complex, consisting of mTOR, Rictor, GβL, Sin1, and other proteins, is generally considered Rapamycin-insensitive, although chronic exposure can disrupt its assembly and function.[6][7] mTORC2 is involved in cell survival, cytoskeletal organization, and the activation of Akt.[5][7][8]

Rapamycin's primary mechanism of action involves binding to FKBP12, and this drug-protein complex then directly interacts with the FRB domain of mTOR within mTORC1, leading to the inhibition of its kinase activity.[1][7] This targeted inhibition of mTORC1 sets off a cascade of downstream cellular events.

Caption: Simplified mTOR signaling pathway and the inhibitory action of Rapamycin.

Core Cellular Effects of Rapamycin-mediated mTORC1 Inhibition

The inhibition of mTORC1 by Rapamycin triggers a profound reprogramming of cellular physiology, primarily characterized by a shift from anabolic to catabolic processes.

Inhibition of Protein Synthesis

A primary consequence of mTORC1 inhibition is the suppression of protein synthesis. This is achieved through the reduced phosphorylation of two key downstream effectors:

-

S6 Kinase 1 (S6K1): Hypophosphorylation of S6K1 leads to decreased translation of a specific subset of mRNAs, particularly those encoding ribosomal proteins and translation factors.

-

eIF4E-binding protein 1 (4E-BP1): When hypophosphorylated, 4E-BP1 binds to and sequesters the cap-binding protein eIF4E, thereby inhibiting cap-dependent translation initiation.[9]

| Study Focus | Cell/Tissue Type | Rapamycin Treatment | Effect on Protein Synthesis | Reference |

| Contraction-induced protein synthesis | Human skeletal muscle | Oral administration | Blocked the ~40% increase in muscle protein synthesis post-exercise. | [10] |

| Insulin/Phorbol ester-stimulated protein synthesis | HEK293 cells | Pre-treatment | Decreased activation of protein synthesis by 50% or more. | [11] |

| Insulin/Phenylephrine-stimulated protein synthesis | Cardiomyocytes | Pre-treatment | Inhibited activation of protein synthesis by >50%. | [11] |

| Basal protein synthesis | Human skeletal muscle | Short-term administration | No significant effect on basal rates. | [12] |

Induction of Autophagy

mTORC1 acts as a potent negative regulator of autophagy, a cellular process for the degradation and recycling of cytoplasmic components.[4] Inhibition of mTORC1 by Rapamycin relieves this suppression, leading to the induction of autophagy. A key event in this process is the dephosphorylation and activation of the ULK1 complex, which initiates the formation of autophagosomes. The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) is a hallmark of autophagy induction.[13]

| Cell Type | Rapamycin Concentration | Duration | Observed Effect on Autophagy | Reference |

| A549 cells | 100 nM | 72 hours | Increased LC3-II/LC3-I ratio from 0.82 to 2.75. | [14] |

| A549 cells | 200 nM | 72 hours | Increased LC3-II/LC3-I ratio to 2.88. | [14] |

| RAW 264.7 cells | 10-50 µg/ml | 2 hours | Concentration-dependent increase in MAP-LC3-II and MDC-stained structures. | [15] |

| Human iPSCs | 100 nM | 1 day | 2.23-fold higher LC3B-II levels compared to fibroblasts. | [16] |

Inhibition of Cell Growth and Proliferation

By suppressing protein synthesis and other anabolic processes, Rapamycin effectively halts cell growth and proliferation.[3] It typically causes a cell cycle arrest in the G1 phase, preventing entry into the S phase.[1] This anti-proliferative effect is the basis for its use as an immunosuppressant and in cancer therapy.[6]

| Cell Line | Rapamycin Concentration | Duration | Effect on Proliferation | Reference |

| SK-N-SH (neuroblastoma) | 10 µM | 24, 48, 72 hours | Significant inhibition of proliferation at all time points. | |

| SH-SY5Y (neuroblastoma) | 10 µM | 24, 48, 72 hours | Significant inhibition of proliferation at all time points. | |

| Rh30 (rhabdomyosarcoma) | 1-1000 nM | Not specified | Dose-dependent inhibition of cell motility. | [17] |

Key Experimental Protocols

Investigating the cellular effects of Rapamycin requires a suite of well-established molecular and cellular biology techniques.

Western Blot Analysis of mTOR Pathway Phosphorylation

Western blotting is the gold-standard method for semi-quantitatively assessing the phosphorylation status of key proteins in the mTOR pathway.

Caption: Standard workflow for Western blot analysis of mTOR signaling.

Detailed Protocol:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and treat with varying concentrations of Rapamycin (e.g., 0.05-50 nM) for a specified time (e.g., 15 minutes to 24 hours).[13]

-

Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.[18]

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[19]

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[19]

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13][19]

-

Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[18]

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13]

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR targets (e.g., phospho-S6K1 (Thr389), total S6K1, phospho-4E-BP1 (Thr37/46), total 4E-BP1) overnight at 4°C.[13] A loading control antibody (e.g., β-actin or GAPDH) should also be used.[13]

-

Wash the membrane multiple times with TBST.[13]

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[18][20]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][18]

-

Quantify the band intensities using densitometry software (e.g., ImageJ).[13] Normalize the phosphorylated protein levels to the corresponding total protein levels and the loading control.[13]

-

Immunofluorescence Staining for LC3 Puncta Formation

This technique allows for the visualization and quantification of autophagosomes within cells by staining for the LC3 protein.

Caption: Workflow for immunofluorescence analysis of LC3 puncta.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Seed cells on sterile glass coverslips in a petri dish and allow them to adhere.[21]

-

Treat the cells with Rapamycin or a vehicle control for the desired time to induce autophagy.

-

-

Fixation and Permeabilization:

-

Immunostaining:

-

Wash with PBS.

-

Block non-specific binding by incubating with a blocking buffer (e.g., 1% BSA in PBST) for 30-60 minutes.[21]

-

Incubate with a primary antibody against LC3 (e.g., rabbit anti-LC3B) diluted in blocking buffer, typically for 1 hour at room temperature or overnight at 4°C.[20]

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated donkey anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.[21]

-

-

Mounting and Imaging:

Measurement of Global Protein Synthesis (Puromycin Incorporation Assay)

The SUnSET (Surface Sensing of Translation) method uses the antibiotic puromycin (B1679871), an analog of aminoacyl-tRNA, to measure the rate of global protein synthesis.[23] Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination.[23] These puromycylated peptides can then be detected by Western blot using an anti-puromycin antibody.[24]

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells with Rapamycin as desired.

-

-

Puromycin Labeling:

-

Add a low concentration of puromycin (e.g., 1 µM) to the cell culture medium.

-

Incubate for a short period (e.g., 10-30 minutes) before harvesting.

-

-

Sample Processing and Detection:

-

Harvest the cells and prepare protein lysates as described for Western blotting.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with an anti-puromycin antibody to detect the incorporated puromycin.[24]

-

The intensity of the signal across all protein bands is proportional to the global rate of protein synthesis.

-

Conclusion

Rapamycin's inhibition of mTORC1 provides a powerful tool for dissecting the complex signaling networks that govern cell growth and metabolism. The primary cellular consequences—a sharp reduction in protein synthesis, the induction of autophagy, and a halt in cell proliferation—underscore the central role of mTORC1 in maintaining anabolic homeostasis. The experimental protocols detailed in this guide offer robust and reproducible methods for researchers to quantify these effects and further explore the therapeutic potential of mTOR inhibition in various disease contexts.

References

- 1. nbinno.com [nbinno.com]

- 2. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. mTOR Inhibition Role in Cellular Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Rapamycin administration in humans blocks the contraction-induced increase in skeletal muscle protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Rapamycin does not affect post-absorptive protein metabolism in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Combination of autophagy inducer rapamycin and oncolytic adenovirus improves antitumor effect in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rapamycin inhibits cell motility by suppression of mTOR-mediated S6K1 and 4E-BP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 19. benchchem.com [benchchem.com]

- 20. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Puromycin labeling does not allow protein synthesis to be measured in energy-starved cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biorxiv.org [biorxiv.org]

Rapamycin as a Tool for Autophagy Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of rapamycin (B549165) as a potent and specific tool for the induction and study of autophagy. It delves into the molecular mechanisms of rapamycin-induced autophagy, details established experimental protocols, presents quantitative data for experimental design, and provides visual representations of key signaling pathways and workflows.

Introduction to Rapamycin and Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in maintaining cellular homeostasis.[1][2][3] This "self-eating" mechanism is essential for clearing damaged organelles and misfolded proteins, providing nutrients during starvation, and is implicated in a wide range of physiological and pathological processes, including aging, neurodegenerative diseases, and cancer.[1][4][5]

Rapamycin, a macrolide compound, is a widely used pharmacological tool to induce autophagy.[6][7] It functions by inhibiting the mammalian Target of Rapamycin (mTOR), a central kinase that regulates cell growth, proliferation, and metabolism.[6][8][9] Specifically, rapamycin forms a complex with the intracellular protein FKBP12, and this complex then binds to and inhibits the mTOR Complex 1 (mTORC1).[6] Since mTORC1 is a potent negative regulator of autophagy, its inhibition by rapamycin mimics a state of cellular starvation, thereby robustly activating the autophagic process.[6][10][11]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin's primary mechanism for inducing autophagy is through the inhibition of the mTORC1 signaling pathway. Under normal growth conditions, mTORC1 phosphorylates and inactivates the ULK1/Atg13/FIP200 complex, a key initiator of autophagy.[6][12] By inhibiting mTORC1, rapamycin allows for the dephosphorylation and activation of this complex, leading to the initiation of autophagosome formation.[6][12]

The following diagram illustrates the core mTOR-dependent autophagy signaling pathway and the point of intervention by rapamycin.

References

- 1. Regulation of autophagy by mTOR-dependent and mTOR-independent pathways: autophagy dysfunction in neurodegenerative diseases and therapeutic application of autophagy enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Molecular regulation of autophagy machinery by mTOR‐dependent and ‐independent pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. geneonline.com [geneonline.com]

- 5. nbinno.com [nbinno.com]

- 6. invivogen.com [invivogen.com]

- 7. Autophagy Activation by Rapamycin Reduces Severity of Experimental Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Autophagy by mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The mTOR–Autophagy Axis and the Control of Metabolism [frontiersin.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

The Role of Rapamycin in Aging and Longevity: A Technical Guide

Introduction

Rapamycin (B549165), a macrolide compound discovered in a soil sample from Easter Island (Rapa Nui), has transitioned from its initial use as an antifungal agent to a cornerstone of immunosuppressive therapy in organ transplantation.[1][2] More recently, it has garnered significant attention within the geroscience community for its remarkable ability to extend lifespan and improve healthspan in diverse model organisms, from yeast to mammals.[3][4][5] This technical guide provides an in-depth exploration of rapamycin's role in the biology of aging, focusing on its molecular mechanisms, preclinical and clinical evidence, and key experimental protocols for its study. The primary audience for this document includes researchers, scientists, and drug development professionals actively investigating anti-aging interventions.

The central mechanism of rapamycin's action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[3][6] mTOR acts as a critical signaling hub that integrates environmental cues such as nutrient availability and growth factors to regulate fundamental cellular processes, including cell growth, proliferation, and metabolism.[7][8][9] The mTOR pathway is a key regulator of aging; its inhibition by rapamycin can mimic the effects of caloric restriction, one of the most robust interventions known to extend lifespan.[3][9] By modulating mTOR, rapamycin influences a suite of cellular processes implicated in aging, such as autophagy, cellular senescence, and immune function, thereby delaying the onset of age-related diseases.[3][10]

The mTOR Signaling Pathway

The mTOR kinase is the catalytic core of two distinct multi-protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[7][11][12]

-

mTORC1: This complex is acutely sensitive to rapamycin.[6] It integrates signals from nutrients (amino acids) and growth factors to promote anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.[6][12] Key downstream effectors of mTORC1 include S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1), which together regulate protein translation.[12]

-

mTORC2: Generally considered less sensitive to acute rapamycin treatment, mTORC2 regulates cell survival and cytoskeleton organization, partly by phosphorylating Akt.[11][12] However, chronic rapamycin administration can disrupt mTORC2 assembly and function.[8][11]

Rapamycin's anti-aging effects are primarily attributed to the inhibition of mTORC1.[13] Rapamycin first forms a complex with the intracellular protein FKBP12. This rapamycin-FKBP12 complex then binds directly to the FRB domain of mTOR, specifically inhibiting mTORC1 activity.[7] This inhibition shifts cellular metabolism away from growth and proliferation towards a state of maintenance and stress resistance.

Quantitative Data on Lifespan Extension

Numerous studies have demonstrated that rapamycin administration can significantly extend the lifespan of various model organisms. The effects are often dose- and sex-dependent.[14]

Table 1: Effect of Rapamycin on Lifespan in Mice

| Mouse Strain | Sex | Rapamycin Dose / Administration | Start of Treatment (Age) | Median Lifespan Increase (%) | Max Lifespan Increase (%) | Reference |

| Genetically Heterogeneous (UM-HET3) | Male | 14 ppm (in diet) | 600 days | 9% | 10% | Harrison et al., 2009[15] |

| Genetically Heterogeneous (UM-HET3) | Female | 14 ppm (in diet) | 600 days | 14% | 11% | Harrison et al., 2009[15] |

| Genetically Heterogeneous (UM-HET3) | Male | 42 ppm (in diet) | 9 months | 23% | 20% | Miller et al., 2014[14] |

| Genetically Heterogeneous (UM-HET3) | Female | 42 ppm (in diet) | 9 months | 26% | 25% | Miller et al., 2014[14] |

| C57BL/6J | Female | 2 mg/kg (every 5 days, i.p.) | 20 months | ~10% | Not specified | Arriola Apelo et al., 2016[16][17] |

| C57BL/6J x BALB/c F1 | Male | 8 mg/kg/day (3 months, i.p.) | 20 months | 60% (life expectancy) | Not specified | Bitto et al., 2016[18] |

Note: ppm = parts per million in feed; i.p. = intraperitoneal injection.

Core Mechanisms in Aging

Rapamycin's pro-longevity effects are mediated through its influence on several of the cellular hallmarks of aging.

Autophagy

Autophagy is a cellular recycling process that degrades damaged organelles and misfolded proteins. mTORC1 is a potent inhibitor of autophagy, primarily through its phosphorylation of the ULK1 complex.[19] By inhibiting mTORC1, rapamycin lifts this suppression, leading to the induction of autophagy.[10][19] This enhanced cellular "housekeeping" is thought to be a major contributor to rapamycin's health benefits, clearing cellular debris that accumulates with age.[10]

Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest.[20] Senescent cells accumulate in tissues with age and secrete a cocktail of inflammatory molecules known as the Senescence-Associated Secretory Phenotype (SASP).[21] mTOR signaling is often hyperactive in senescent cells and drives the conversion of arrested cells into a full senescent state, a process termed "geroconversion".[21][22] Rapamycin can suppress geroconversion and inhibit the SASP, partly by reducing the translation of key pro-inflammatory cytokines like IL-1α.[4][23] Studies have shown that rapamycin can reduce markers of senescence in various tissues.[20][23]

Immune Function

The aging process is associated with a decline in immune function, known as immunosenescence, which increases susceptibility to infections.[24] The mTOR pathway is a key regulator of immune cell differentiation and function. Chronic mTOR activity in aged immune cells can lead to an exhausted phenotype. Rapamycin has been shown to rejuvenate the aging immune system.[24] In elderly humans, treatment with an mTOR inhibitor improved the response to influenza vaccination and reduced the percentage of exhausted T-cells.[25]

Experimental Protocols

Reproducible and rigorous experimental design is critical for studying the effects of rapamycin. Below are detailed methodologies for key preclinical experiments.

Protocol: Rapamycin Administration in Mice (Oral Gavage)

This protocol describes the preparation and administration of a rapamycin suspension for oral delivery in mice.

-

Materials:

-

Rapamycin powder

-

Vehicle: 5% PEG-400 (Polyethylene glycol 400), 5% Tween-80 in sterile water

-

Microcentrifuge tubes

-

Sonicator

-

Oral gavage needles (20-22 gauge, curved)

-

Animal scale

-

-

Preparation of Rapamycin Suspension: a. Calculate the total amount of rapamycin needed based on the number of mice, their average weight, the desired dose (e.g., 4 mg/kg), and the dosing volume (typically 10 µL/g of body weight). b. On the day of administration, weigh the required amount of rapamycin powder and place it in a sterile microcentrifuge tube. c. Prepare the vehicle solution (5% PEG-400, 5% Tween-80). d. Add a small amount of the vehicle to the rapamycin powder and vortex to create a paste. e. Gradually add the remaining vehicle while continuously vortexing to obtain a uniform suspension. f. Sonicate the suspension for 5-10 minutes to ensure it is well-dispersed. Keep the suspension on ice and protected from light.

-

Administration Procedure: a. Weigh each mouse to determine the precise volume of suspension to administer. b. Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement. c. Insert the gavage needle into the side of the mouth, pass it over the tongue, and gently advance it down the esophagus into the stomach. Do not force the needle. d. Once the needle is in place, slowly dispense the rapamycin suspension. e. Carefully withdraw the needle and return the mouse to its cage. f. Monitor the animal for any signs of distress.

Protocol: Measuring mTORC1 Activity via Western Blot

This protocol assesses mTORC1 inhibition by measuring the phosphorylation of its downstream target, S6K1, in tissue lysates.

-

Tissue Collection and Lysis: a. Euthanize mice at a defined time point post-rapamycin administration (e.g., 2 hours). b. Rapidly dissect tissues of interest (e.g., liver) and immediately snap-freeze in liquid nitrogen.[6] c. Homogenize the frozen tissue in ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (protein lysate).

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize all samples to the same protein concentration with lysis buffer.

-

SDS-PAGE and Western Blotting: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. b. Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size. c. Transfer the separated proteins from the gel to a PVDF membrane. d. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. e. Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

- Phospho-p70S6K (Thr389)

- Total p70S6K

- β-Actin (as a loading control) f. Wash the membrane three times with TBST. g. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.

-

Data Analysis: a. Quantify the band intensity for Phospho-S6K, Total S6K, and β-Actin using image analysis software (e.g., ImageJ). b. Calculate the ratio of Phospho-S6K to Total S6K for each sample to determine the level of mTORC1 activity. Normalize this value to the loading control (β-Actin).

Protocol: Lifespan and Survival Analysis

This protocol outlines the procedure for conducting and analyzing a lifespan study.[6]

-

Cohort Monitoring: a. House mice in a controlled environment (temperature, light-dark cycle). b. Monitor the health of all mice daily. Record observations such as changes in body weight, activity level, and tumor development.

-

Endpoint Determination: a. The primary endpoint is the date of death. b. Establish clear criteria for euthanasia to minimize animal suffering. Moribund mice (e.g., those with severe weight loss, ulcerated tumors, or inability to reach food/water) should be humanely euthanized. The date of euthanasia is recorded as the date of death for the analysis.

-

Data Analysis: a. Use the recorded dates of death for both the control and rapamycin-treated groups to generate survival curves using the Kaplan-Meier method. b. Determine the statistical significance of any difference between the survival curves using the log-rank (Mantel-Cox) test. A p-value < 0.05 is typically considered significant.

Considerations for Human Studies

Translating the findings from model organisms to humans is a significant challenge.[19][26] While rapamycin is FDA-approved for specific indications, its use for longevity is off-label and requires careful consideration of dosing and side effects.[2][26]

-

Dosing Strategy: Chronic, daily high-dose rapamycin can lead to side effects like metabolic dysregulation and immunosuppression.[11][16] Therefore, research in the longevity field has focused on intermittent dosing (e.g., once weekly) to primarily inhibit mTORC1 while minimizing the off-target inhibition of mTORC2 and associated side effects.[11][27]

-

Clinical Trials: Several clinical trials are underway to evaluate the safety and efficacy of intermittent rapamycin for improving age-related conditions. The Participatory Evaluation of Aging with Rapamycin for Longevity (PEARL) study is a key example, testing the effects of weekly rapamycin on measures of aging in healthy older adults.[28] Early studies have shown that mTOR inhibitors can improve immune responses in the elderly.[25]

Table 2: Examples of Rapamycin Dosing in Human Longevity-Related Studies

| Study/Regimen | Dose | Frequency | Population | Key Findings / Primary Endpoint | Reference |

| Mannick et al., 2014 | 0.5 mg RAD001 (Everolimus) | Daily | Elderly Volunteers (≥65 years) | Enhanced immune response to influenza vaccine by ~20%.[25] | Mannick et al., 2014[25] |

| Mannick et al., 2014 | 5 mg RAD001 (Everolimus) | Weekly | Elderly Volunteers (≥65 years) | Enhanced immune response to influenza vaccine.[25] | Mannick et al., 2014[25] |

| PEARL Trial | 5 mg or 10 mg | Weekly | Healthy Older Adults (50-85 years) | Safety and efficacy in reducing clinical measures of aging.[28] | NCT04488601[28] |

| Common "Off-Label" Use | 3 mg - 7 mg | Weekly | General Population | Anecdotal reports; aims to mimic preclinical benefits.[29][30][31] | Blagosklonny, 2023[31] |

Conclusion

Rapamycin stands as one of the most promising pharmacological interventions for targeting the fundamental mechanisms of aging. Its ability to inhibit mTORC1 provides a powerful lever to modulate cellular processes that are central to age-related decline, including autophagy, senescence, and immune function. The wealth of preclinical data demonstrating robust lifespan extension is compelling. However, the translation to human application requires a nuanced approach, with a focus on intermittent dosing strategies to maximize therapeutic benefits while minimizing adverse effects. Ongoing and future clinical trials will be crucial in defining the role of rapamycin and its analogs (rapalogs) as a cornerstone of geroscience-guided therapeutics aimed at extending human healthspan.

References

- 1. Anti-ageing drug rapamycin improves immune function through endolysosomes [mpg.de]

- 2. Frontiers | Rapamycin for longevity: the pros, the cons, and future perspectives [frontiersin.org]

- 3. nbinno.com [nbinno.com]

- 4. karger.com [karger.com]

- 5. Inhibiting mTOR with Rapamycin for Extending Lifespan and Healthspan [nutritionfacts.org]

- 6. benchchem.com [benchchem.com]

- 7. The Target of Rapamycin Signalling Pathway in Ageing and Lifespan Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the role of mTOR pathway in aging and age-related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reviewing the Role of mTOR in Aging – Fight Aging! [fightaging.org]

- 10. How does Rapamycin work for longevity and anti-aging? [getheally.com]

- 11. gethealthspan.com [gethealthspan.com]

- 12. Monitoring mammalian target of rapamycin (mTOR) activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Blazing a trail for the clinical use of rapamycin as a geroprotecTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. "Rapamycin-mediated lifespan increase in mice is dose and sex dependent" by Richard A Miller, David E. Harrison et al. [mouseion.jax.org]

- 15. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Intermittent Administration of Rapamycin Extends the Life Span of Female C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapamycin for longevity: the pros, the cons, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Oxford Study: Powerful Longevity Drug Rapamycin Targets Cell Senescence [nad.com]

- 21. Cell senescence, rapamycin and hyperfunction theory of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rapamycin, proliferation and geroconversion to senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cellular Senescence in Human Skin Aging: Leveraging Senotherapeutics (Rapamycin) - Rapamycin Longevity News [rapamycin.news]

- 24. gethealthspan.com [gethealthspan.com]

- 25. health.uconn.edu [health.uconn.edu]

- 26. Rapamycin Shows Limited Evidence for Longevity Benefits in Healthy Adults | Aging [aging-us.com]

- 27. How to Take Rapamycin Safely for Longevity: Intermittent Dosing, Monit - Youth & Earth UK Store [youthandearth.com]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

- 29. Rapamycin Dosage Guide for Anti-Aging and Rejuvenation [getheally.com]

- 30. Optimal Rapamycin Dose for Longevity and Anti-aging | Caution! [krisverburgh.com]

- 31. Towards disease-oriented dosing of rapamycin for longevity: does aging exist or only age-related diseases? - PMC [pmc.ncbi.nlm.nih.gov]

Rapamycin's Immunomodulatory Landscape: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms and Cellular Effects of Rapamycin (B549165) on the Immune System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide initially identified for its antifungal properties, has emerged as a potent modulator of the immune system. Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that serves as a central regulator of cellular metabolism, growth, and proliferation. This technical guide provides a comprehensive overview of the multifaceted effects of rapamycin on the immune system, with a focus on its impact on various immune cell lineages, the underlying signaling pathways, and its application in experimental and clinical settings. Quantitative data from key studies are summarized, and detailed methodologies for essential immunological assays are provided to facilitate further research in this field.

Mechanism of Action: The mTOR Signaling Axis

Rapamycin exerts its immunomodulatory effects by forming a complex with the intracellular protein FK506-binding protein 12 (FKBP12). This rapamycin-FKBP12 complex then binds to and inhibits the mTOR kinase, specifically the mTOR Complex 1 (mTORC1).[1][2] mTORC1 is a critical signaling hub that integrates cues from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and cell cycle progression.[3] By inhibiting mTORC1, rapamycin effectively arrests cell cycle progression from the G1 to the S phase, thereby blocking the proliferation of immune cells, most notably T and B lymphocytes, in response to cytokine stimulation.[2][4] While rapamycin primarily targets mTORC1, prolonged exposure can also affect the assembly and function of mTOR Complex 2 (mTORC2), which plays a role in cell survival and cytoskeletal organization.[2]

Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.

Effects on T Lymphocytes

Rapamycin exhibits a profound and differential impact on T lymphocyte subsets. While it potently suppresses the proliferation of conventional effector T cells (Teffs), it paradoxically promotes the expansion and function of regulatory T cells (Tregs).[5][6]

Effector T Cells (Teff)

Rapamycin inhibits the proliferation of both CD4+ and CD8+ effector T cells by blocking their progression through the cell cycle.[7][8] This anti-proliferative effect is a cornerstone of its use as an immunosuppressant in organ transplantation.[2] Studies have shown a dose-dependent inhibition of T cell proliferation in response to various stimuli.[7]

Regulatory T Cells (Tregs)

A remarkable feature of rapamycin is its ability to selectively expand and enhance the suppressive function of CD4+CD25+FoxP3+ regulatory T cells.[5][6] This occurs because Tregs are less dependent on the mTORC1 pathway for their proliferation and survival compared to Teffs.[9] Rapamycin treatment can lead to a significant increase in the proportion of Tregs both in vitro and in vivo.[3]

Table 1: Quantitative Effects of Rapamycin on T Cell Subsets

| Cell Type | Experimental System | Rapamycin Concentration/Dose | Observed Effect | Reference |

| CD4+ T cells | Human PBMCs stimulated with anti-CD3/CD28 | 1-100 nM | Significant decrease in proliferation | [7] |

| CD8+ T cells | Human PBMCs stimulated with anti-CD3/CD28 | 1-100 nM | Significant decrease in proliferation | [7] |

| CD4+CD25+FoxP3+ Tregs | In vitro expansion of human CD4+ T cells | 100 nM | ~2-fold increase in Treg proportion after 3 weeks | [3] |

| CD4+ T cells | In vivo (mice) | 0.025 mg/kg/day | Small decrease in percentage in SAM-R1 mice | [10] |

| CD8+ T cells | In vivo (mice) | 0.025 mg/kg/day | Increase in percentage in SAM-R1 mice | [10] |

Effects on B Lymphocytes

Rapamycin also exerts inhibitory effects on B lymphocytes. It can block B cell proliferation and differentiation into antibody-secreting plasma cells.[5][11] The mechanism involves the inhibition of signaling pathways downstream of B cell receptor (BCR) and CD40 engagement, which are crucial for B cell activation and proliferation.[5][11]

Table 2: Quantitative Effects of Rapamycin on B Cell Responses

| Parameter | Experimental System | Rapamycin Concentration | Observed Effect | Reference |

| B cell proliferation | Purified mouse splenic B cells stimulated with hsBAFF | 100 ng/mL | Significant inhibition of proliferation | [12] |

| B cell viability | Purified mouse splenic B cells stimulated with hsBAFF | 100 ng/mL | Significant reduction in viability | [12] |

| IgG1 class switching | Purified mouse B cells stimulated with αCD40 + IL-4 | 0.4 nM | Complete inhibition | [13] |

Effects on Dendritic Cells

The effects of rapamycin on dendritic cells (DCs), the most potent antigen-presenting cells, are more complex and appear to be context-dependent. Some studies report that rapamycin inhibits the maturation of DCs, leading to reduced expression of co-stimulatory molecules like CD80 and CD86, and impairs their ability to stimulate T cells.[14][15] However, other studies suggest that rapamycin can have stimulatory effects on certain DC subsets, such as enhancing the ability of plasmacytoid DCs to stimulate T cell proliferation and induce Treg generation.[16]

Table 3: Effects of Rapamycin on Dendritic Cell (DC) Phenotype and Function

| DC Parameter | Experimental System | Rapamycin Concentration | Observed Effect | Reference |

| Maturation (CD80, CD86 expression) | Murine bone marrow-derived DCs stimulated with IL-4 | 10-100 nM | Inhibition of maturation | [14] |

| T cell stimulatory capacity | Murine bone marrow-derived DCs | 10-100 nM | Reduced T cell proliferation | [14] |

| IFN-α secretion | Human plasmacytoid DCs stimulated with TLR7 agonist | Clinically relevant concentration | Potent inhibition (-64%) | [16] |

| T cell proliferation stimulation | Human plasmacyto-id DCs stimulated with TLR7 agonist | Clinically relevant concentration | Enhanced | [16] |

Effects on Cytokine Production

Rapamycin can significantly alter the cytokine production profile of immune cells. Generally, it tends to suppress the production of pro-inflammatory cytokines while in some contexts, it can enhance the production of others. For instance, rapamycin has been shown to inhibit the production of IL-2, IFN-γ, and TNF-α by T cells.[8][17] In contrast, some studies have reported that rapamycin can increase the expression and release of the pro-inflammatory cytokine IL-6 in certain cell types.[18]

Table 4: Effects of Rapamycin on Cytokine Production

| Cytokine | Cell Type | Stimulus | Rapamycin Concentration | Effect | Reference |

| IL-2 | Murine splenocytes | Concanavalin A | Not specified | Less effective inhibition compared to Cyclosporin A | [19] |

| IFN-γ | Murine splenocytes | Concanavalin A | Not specified | Less effective inhibition compared to Cyclosporin A | [19] |

| IL-10 | Murine splenocytes | Concanavalin A | Not specified | 100% inhibition of gene expression | [19] |

| IL-17A | PBMCs from Spondyloarthritis patients | In vitro stimulation | Not specified | Reduction in protein production | [17] |

| TNF-α | PBMCs from Spondyloarthritis patients | In vitro stimulation | Not specified | Reduction in protein production | [17] |

| IL-6 | Human microglial cell line (HMC3) | Pro-inflammatory cytokine cocktail | nM range | Increased expression and release | [18] |

Experimental Protocols

Mixed Lymphocyte Reaction (MLR)

The Mixed Lymphocyte Reaction (MLR) is a standard in vitro assay to assess T cell proliferation in response to allogeneic stimulation, mimicking the initial stages of transplant rejection.

Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two genetically different individuals. The T cells of the "responder" individual will proliferate in response to the mismatched MHC molecules on the "stimulator" cells. Rapamycin is added to the culture to assess its inhibitory effect on this proliferation.

Methodology:

-

Cell Isolation: Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.

-

Stimulator Cell Preparation (One-way MLR): Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL) or irradiation (30 Gy) to inhibit their proliferation.

-

Cell Culture: In a 96-well plate, co-culture 1 x 10^5 responder PBMCs with 1 x 10^5 stimulator PBMCs in complete RPMI-1640 medium.

-

Rapamycin Treatment: Add rapamycin at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the co-cultures at the time of plating. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.

-

Proliferation Assay:

-

[³H]-Thymidine Incorporation: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto glass fiber filters and measure incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label responder cells with Carboxyfluorescein succinimidyl ester (CFSE) before co-culture. After incubation, analyze CFSE dilution by flow cytometry. Proliferating cells will show reduced CFSE fluorescence.

-

Caption: Experimental workflow for a one-way Mixed Lymphocyte Reaction (MLR).

Flow Cytometry for Treg Identification

Principle: Utilize fluorescently labeled antibodies to identify CD4+CD25+FoxP3+ Treg cells within a mixed population of lymphocytes.

Methodology:

-

Cell Preparation: Obtain single-cell suspension of PBMCs or splenocytes.

-

Surface Staining:

-

Wash cells with FACS buffer (PBS + 2% FBS).

-

Incubate cells with a cocktail of anti-CD4 (e.g., PerCP-Cy5.5), anti-CD25 (e.g., PE), and anti-CD127 (e.g., FITC) antibodies for 30 minutes at 4°C in the dark.

-

-

Fixation and Permeabilization:

-

Wash cells to remove unbound antibodies.

-

Resuspend cells in a fixation/permeabilization buffer (e.g., eBioscience™ Foxp3 / Transcription Factor Staining Buffer Set) and incubate for 30-60 minutes at 4°C.

-

-

Intracellular Staining:

-

Wash cells with permeabilization buffer.

-

Incubate cells with anti-FoxP3 antibody (e.g., APC) for 30 minutes at 4°C in the dark.

-

-

Acquisition and Analysis:

-

Wash cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes based on forward and side scatter (FSC/SSC).

-

Gate on single cells (FSC-A vs. FSC-H).

-

Gate on CD4+ T cells.

-

Within the CD4+ population, identify Tregs as CD25high and FoxP3+. Alternatively, Tregs can be identified as CD25high and CD127low.

-

-

Dendritic Cell Maturation Assay

Principle: Assess the expression of co-stimulatory molecules on the surface of DCs after stimulation with a maturation agent (e.g., LPS) in the presence or absence of rapamycin.

Methodology:

-

DC Generation: Generate immature DCs from bone marrow precursors (mice) or monocytes (human) by culturing with GM-CSF and IL-4 for 6-7 days.

-

Rapamycin Treatment: Pre-treat immature DCs with various concentrations of rapamycin for 1-2 hours.

-

Maturation Induction: Add a maturation stimulus, such as Lipopolysaccharide (LPS; 100 ng/mL), to the DC cultures and incubate for 24-48 hours.

-

Flow Cytometry Analysis:

-

Harvest the DCs and stain with fluorescently labeled antibodies against DC markers (e.g., CD11c) and maturation markers (e.g., CD80, CD86, MHC Class II).

-

Acquire data on a flow cytometer and analyze the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.

-

Conclusion

Rapamycin's intricate and often paradoxical effects on the immune system underscore its potential as a versatile immunomodulatory agent. Its ability to selectively suppress effector T cells while promoting the expansion of regulatory T cells presents a unique therapeutic window for the treatment of autoimmune diseases and the prevention of transplant rejection. Furthermore, its influence on B cells and dendritic cells contributes to its overall immunosuppressive and immunomodulatory profile. A thorough understanding of its dose-dependent effects and the specific cellular contexts in which it operates is crucial for optimizing its clinical application and for the development of novel therapeutic strategies targeting the mTOR pathway. The methodologies and quantitative data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge of rapamycin's role in immunology.

References

- 1. Immunomodulatory and Antiaging Mechanisms of Resveratrol, Rapamycin, and Metformin: Focus on mTOR and AMPK Signaling Networks [mdpi.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Immunopharmacology of rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapamycin inhibits BAFF-stimulated cell proliferation and survival by suppressing mTOR-mediated PP2A-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. Inhibition of Human T-Cell Proliferation by Mammalian Target of Rapamycin (mTOR) Antagonists Requires Noncoding RNA Growth-Arrest-Specific Transcript 5 (GAS5) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive analysis of the immunomodulatory effects of rapamycin on human T cells in graft-versus-host disease prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Rapamycin-Based GMP-Compatible Process for the Isolation and Expansion of Regulatory T Cells for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Effects of low-dose rapamycin on lymphoid organs of mice prone and resistant to accelerated senescence [frontiersin.org]

- 11. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Rapamycin inhibits B-cell activating factor (BAFF)-stimulated cell proliferation and survival by suppressing Ca2+-CaMKII-dependent PTEN/Akt-Erk1/2 signaling pathway in normal and neoplastic B-lymphoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Rapamycin inhibits IL-4--induced dendritic cell maturation in vitro and dendritic cell mobilization and function in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Rapamycin has suppressive and stimulatory effects on human plasmacytoid dendritic cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The mTOR kinase inhibitor rapamycin enhances the expression and release of pro-inflammatory cytokine interleukin 6 modulating the activation of human microglial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative comparison of rapamycin and cyclosporine effects on cytokine gene expression studied by reverse transcriptase-competitive polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]